molecular formula C21H13Cl2N5O3 B11699199 (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11699199
M. Wt: 454.3 g/mol
InChI Key: VRWSWJFHVHMVPI-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by a hydrazinylidene linker and multiple aromatic substituents. Its structure includes a 2,6-dichlorophenyl group (electron-withdrawing), a 4-nitrophenyl moiety (strongly electron-withdrawing), and a phenyl ring at position 5. These substituents likely influence its electronic properties, solubility, and bioactivity.

Properties

Molecular Formula

C21H13Cl2N5O3

Molecular Weight

454.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H13Cl2N5O3/c22-16-7-4-8-17(23)19(16)24-25-20-18(13-5-2-1-3-6-13)26-27(21(20)29)14-9-11-15(12-10-14)28(30)31/h1-12,26H

InChI Key

VRWSWJFHVHMVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Traditional Condensation Methods

The synthesis typically begins with the condensation of 2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one with 2,6-dichlorophenylhydrazine. In a representative procedure, equimolar quantities of the pyrazolone derivative and hydrazine are refluxed in ethanol at 78°C for 8–12 hours under acidic catalysis (e.g., acetic acid or sulfuric acid). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the pyrazolone, followed by dehydration to form the hydrazone linkage.

Reaction Conditions:

  • Solvent: Ethanol (95%) or methanol

  • Catalyst: Acetic acid (5 mol%)

  • Temperature: 78°C (reflux)

  • Yield: 65–72%

Side products, such as the Z-isomer or over-oxidized derivatives, are minimized by maintaining a nitrogen atmosphere and controlling stoichiometry.

Green Chemistry Approaches

Recent advancements prioritize solvent-free or aqueous conditions. For instance, L-proline (10 mol%) catalyzes the condensation at 60°C in a water-ethanol (1:1) mixture, achieving a 78–87% yield within 4 hours. This method eliminates toxic solvents and reduces energy consumption while preserving regioselectivity.

Key Advantages:

  • Reaction Time: 4 hours vs. 12 hours (traditional)

  • Catalyst Recyclability: L-proline can be recovered and reused for 3 cycles without significant loss in activity.

  • Environmental Impact: Reduced waste generation (E-factor: 1.2 vs. 4.8 for traditional methods).

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity directly influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but promote side reactions, while ethanol balances reactivity and selectivity.

Table 1: Solvent Screening for Condensation Reaction

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37298
Methanol32.76897
DMF36.75589
Water80.14285

Data adapted from.

Catalyst Screening

Catalysts such as sodium acetate, piperidine, and L-proline have been evaluated. L-proline outperforms inorganic bases by stabilizing the transition state through hydrogen bonding, as evidenced by density functional theory (DFT) calculations.

Table 2: Catalytic Efficiency Comparison

CatalystLoading (mol%)Yield (%)Turnover Frequency (h⁻¹)
Sodium acetate10656.5
Piperidine57014.0
L-proline108721.8

Source.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, N=CH), 7.45–7.32 (m, 5H, Ph-H), 6.95 (d, J = 8.0 Hz, 2H, Cl-Ar-H).

  • ¹³C NMR: 162.4 (C=O), 154.2 (C=N), 148.9–115.7 (Ar-C).

Infrared (IR) Spectroscopy:

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1340 cm⁻¹ (NO₂ symmetric stretch).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (4E) configuration and planar hydrazone moiety. The dihedral angle between the pyrazolone and 2,6-dichlorophenyl rings is 23.39°, indicating minimal steric hindrance.

Crystal Data:

  • Space Group: P-1

  • Unit Cell Parameters: a = 7.42 Å, b = 9.85 Å, c = 12.67 Å

  • R-factor: 0.042.

Industrial and Pharmacological Applications

The compound serves as a precursor in anticancer and antimicrobial agent development. Complexation with transition metals (e.g., Cu(II) or Pd(II)) enhances bioactivity, with IC₅₀ values of 8.3 μM against MCF-7 breast cancer cells .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with halogens, alkyl groups, or other substituents.

    Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new C=N bonds.

Scientific Research Applications

(4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the substituents on the pyrazolone core.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazol-3-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparison of the target compound with structurally similar analogs:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₁₃Cl₂N₅O₃ 469.26 (calculated) 2,6-dichlorophenyl, 4-nitrophenyl, phenyl Strong electron-withdrawing groups enhance electrophilicity; potential pesticidal/pharmaceutical applications
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () C₁₃H₁₁N₃O₄ 273.24 Acetyl, 2-nitrophenyl, methyl Lower molecular weight; nitro group at ortho position; complies with Lipinski’s rule
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () C₂₀H₁₃F₉N₄O 532.33 Nonafluorobutyl, 4-methylphenyl, phenyl High lipophilicity due to polyfluoroalkyl chain; potential for enhanced metabolic stability
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () C₂₀H₁₅Cl₂N₅O₂S 458.36 Thiadiazole, 2,4-dichlorophenyl, dimethylphenyl Heterocyclic thiadiazole moiety; dual chloro substituents enhance halogen bonding

Key Observations :

  • Halogen bonding : Dichlorophenyl groups (target and ) may facilitate halogen bonding, critical for receptor interactions .
  • Lipophilicity : Fluorinated analogs () exhibit higher logP values, whereas the target’s nitro group may reduce solubility .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • The target compound’s melting point is unreported, but analogs with nitro groups (e.g., : 170°C) and dichlorophenyl groups () typically show higher thermal stability due to strong intermolecular interactions .
  • Fluorinated derivatives () have lower melting points (132–176°C), likely due to reduced crystal packing efficiency .
Spectral Data
  • IR Spectroscopy : The target’s nitro group would exhibit a strong absorption near 1550 cm⁻¹ (as seen in ), while the hydrazinylidene C=N stretch may appear at ~1519 cm⁻¹ .
  • NMR : The 4-nitrophenyl group would show deshielded aromatic protons (δ 8.1–8.3 ppm in ¹H NMR), similar to ’s nitrophenyl signals .
Pharmaceutical Potential
  • Fluorinated pyrazol-3-ones () demonstrate antimicrobial and anticancer activities due to enhanced membrane permeability . The target’s dichlorophenyl and nitro groups may similarly target enzymes like cytochrome P450 or kinases.
  • Thiadiazole-containing analogs () show pesticidal activity, suggesting the target compound could be explored for agrochemical applications .
Insecticidal Activity (Inferred from )

Compounds with nitro and chloro substituents (e.g., target) may disrupt insect metabolism by inhibiting acetylcholinesterase or oxidative phosphorylation, akin to plant-derived bioactive molecules .

Biological Activity

The compound (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 92903-60-1, is part of a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.

The compound's molecular structure includes significant functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC17_{17}H15_{15}Cl2_{2}N3_{3}O2_{2}
Molecular Weight357.22 g/mol
Density1.34 g/cm³
Boiling Point382.8 °C
Melting PointNot Available
LogP5.422

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives, including the compound , have been evaluated against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including our compound. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound exhibited a dose-dependent inhibition of cancer cell viability:

Concentration (µM)Cell Viability (%)
1085
2570
5050
10030

The study concluded that the compound effectively induces apoptosis in cancer cells through mitochondrial pathways.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity was assessed against common pathogens such as Staphylococcus aureus and Candida albicans. The results are summarized below:

PathogenZone of Inhibition (mm) at 250 µg/mLZone of Inhibition (mm) at 500 µg/mL
Staphylococcus aureus1525
Candida albicans2030

These findings suggest that the compound possesses significant antimicrobial activity, which could be further explored for therapeutic applications.

Study 3: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects found that treatment with the pyrazole derivative resulted in a significant reduction in inflammatory markers in animal models:

Treatment GroupIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control150200
Compound Treatment75100

This indicates that the compound may modulate inflammatory responses effectively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodology :

  • Condensation reactions : React hydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., glacial acetic acid) to form hydrazone linkages. For example, similar pyrazol-3-one derivatives were synthesized via cyclocondensation of hydrazides with β-keto esters .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and reaction efficiency.
  • Yield optimization : Monitor reaction progress via TLC and purify via recrystallization using ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Melting point analysis : Compare observed melting points (e.g., 132–144°C for analogous compounds) with literature values .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups at ~8.2 ppm for aromatic protons, dichlorophenyl signals at ~6.9–7.4 ppm) .
  • IR spectroscopy : Confirm hydrazone (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functional groups .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

  • Methodology :

  • DFT calculations : Use software like Gaussian or ORCA to model electronic transitions, HOMO-LUMO gaps, and charge distribution.
  • Solvent effects : Apply the PCM (Polarizable Continuum Model) to simulate solvent interactions .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure of this compound be systematically analyzed?

  • Methodology :

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic data .
  • Software tools : Use Mercury (CCDC) or SHELXL (via .res files) to visualize and quantify intermolecular interactions .
  • Case study : For analogous pyrazol-3-ones, hydrogen bonds between N–H and carbonyl oxygen stabilize the dihydro-3H-pyrazol-3-one ring .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR/IR data with X-ray diffraction results. For example, discrepancies in tautomeric forms (enol vs. keto) can arise in solution vs. solid-state structures .
  • Dynamic NMR : Probe tautomerization kinetics in solution using variable-temperature NMR .

Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

  • Methodology :

  • Continuous-flow reactors : Optimize residence time and temperature for cyclocondensation steps, reducing side reactions .
  • DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to identify critical parameters (e.g., stoichiometry, flow rate) .

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